molecular formula C24H28N2O5 B12069255 1-Benzyl 4'-tert-butyl 2'H-spiro[azetidine-3,3'-benzo[f][1,4]oxazepine]-1,4'(5'H)-dicarboxylate

1-Benzyl 4'-tert-butyl 2'H-spiro[azetidine-3,3'-benzo[f][1,4]oxazepine]-1,4'(5'H)-dicarboxylate

Cat. No.: B12069255
M. Wt: 424.5 g/mol
InChI Key: LOBNRLHMWSHTRT-UHFFFAOYSA-N
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Description

1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its azetidine and benzo[f][1,4]oxazepine rings, which are fused together in a spiro configuration. The presence of benzyl and tert-butyl groups further adds to its structural complexity. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate involves multiple steps, including the formation of the azetidine and benzo[f][1,4]oxazepine rings, followed by their fusion in a spiro configuration. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of these rings and their subsequent fusion. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids .

Scientific Research Applications

1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of 1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of 1-Benzyl 4’-tert-butyl 2’H-spiro[azetidine-3,3’-benzo[f][1,4]oxazepine]-1,4’(5’H)-dicarboxylate in terms of its specific ring systems and functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

1-O'-benzyl 4-O-tert-butyl spiro[2,5-dihydro-1,4-benzoxazepine-3,3'-azetidine]-1',4-dicarboxylate

InChI

InChI=1S/C24H28N2O5/c1-23(2,3)31-22(28)26-13-19-11-7-8-12-20(19)30-17-24(26)15-25(16-24)21(27)29-14-18-9-5-4-6-10-18/h4-12H,13-17H2,1-3H3

InChI Key

LOBNRLHMWSHTRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2OCC13CN(C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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